molecular formula C12H18BrN3O2 B8541019 Tert-butyl (2-[(5-bromopyridin-3-yl)amino]ethyl)carbamate

Tert-butyl (2-[(5-bromopyridin-3-yl)amino]ethyl)carbamate

Cat. No. B8541019
M. Wt: 316.19 g/mol
InChI Key: HBKLVLMYGLCWJD-UHFFFAOYSA-N
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Patent
US06831175B2

Procedure details

A 50 mL RBF was charged with 3,5-dibromopyridine (3.70 g, 15.6 mmol), t-butyl N-(2-aminoethyl)carbamate (2.50 g, 15.6 mmol), Pd2(dba)3 (714 mg, 0.78 mmol), (R)-BINAP (1.46 g, 2.34 mol) and Cs2CO3 (7.62 g, 23.4 mmol), and was purged with N2. Anhydrous toluene (120 mL) was added via syringe. The solution was purged with N2 again, and was heated at 100° C. overnight. After cooled, ethyl acetate (500 mL) was added and the mixture was washed with water. The EtOAc solution was concentrated and the residue was separated by flash chromatography (20-80% EtOAc in hexane) to provide the desried product (2.1 g, 43%). MS (DCI) m/z 316, 318 (M+1)+.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
7.62 g
Type
reactant
Reaction Step One
Quantity
714 mg
Type
catalyst
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[NH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16].C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:15]([O:14][C:13](=[O:19])[NH:12][CH2:11][CH2:10][NH:9][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1)([CH3:18])([CH3:16])[CH3:17] |f:3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
2.5 g
Type
reactant
Smiles
NCCNC(OC(C)(C)C)=O
Name
Quantity
1.46 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Cs2CO3
Quantity
7.62 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
714 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with N2
ADDITION
Type
ADDITION
Details
Anhydrous toluene (120 mL) was added via syringe
CUSTOM
Type
CUSTOM
Details
The solution was purged with N2 again
TEMPERATURE
Type
TEMPERATURE
Details
After cooled
ADDITION
Type
ADDITION
Details
ethyl acetate (500 mL) was added
WASH
Type
WASH
Details
the mixture was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The EtOAc solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was separated by flash chromatography (20-80% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCNC=1C=NC=C(C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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